![molecular formula C12H14BrNS B12602027 1-[(4-Cyanophenyl)methyl]thiolan-1-ium bromide CAS No. 647843-15-0](/img/structure/B12602027.png)
1-[(4-Cyanophenyl)methyl]thiolan-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Cyanophenyl)methyl]thiolan-1-ium bromide is a chemical compound known for its unique structure and properties It consists of a thiolan-1-ium core with a 4-cyanophenylmethyl substituent and a bromide counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Cyanophenyl)methyl]thiolan-1-ium bromide typically involves the reaction of 4-cyanobenzyl chloride with thiolane in the presence of a base, followed by quaternization with methyl bromide. The reaction conditions often include:
Solvent: Polar aprotic solvents like acetonitrile or dimethylformamide.
Temperature: Moderate temperatures ranging from 25°C to 60°C.
Catalysts: Bases such as triethylamine or potassium carbonate to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale synthesis, focusing on cost-effectiveness and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(4-Cyanophenyl)methyl]thiolan-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitrile group to amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiolan-1-ium derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(4-Cyanophenyl)methyl]thiolan-1-ium bromide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Wirkmechanismus
The mechanism of action of 1-[(4-Cyanophenyl)methyl]thiolan-1-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Modulation: It can act as an agonist or antagonist at receptor sites, influencing cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- 1-[(4-Cyanophenyl)methyl]pyridinium bromide
- 1-[(4-Cyanophenyl)methyl]imidazolium bromide
- 1-[(4-Cyanophenyl)methyl]pyrrolidinium bromide
Comparison: 1-[(4-Cyanophenyl)methyl]thiolan-1-ium bromide is unique due to its thiolan-1-ium core, which imparts distinct chemical and physical properties compared to its analogs. The presence of the sulfur atom in the thiolan ring enhances its reactivity and potential for diverse chemical transformations, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
647843-15-0 |
|---|---|
Molekularformel |
C12H14BrNS |
Molekulargewicht |
284.22 g/mol |
IUPAC-Name |
4-(thiolan-1-ium-1-ylmethyl)benzonitrile;bromide |
InChI |
InChI=1S/C12H14NS.BrH/c13-9-11-3-5-12(6-4-11)10-14-7-1-2-8-14;/h3-6H,1-2,7-8,10H2;1H/q+1;/p-1 |
InChI-Schlüssel |
ROKFRMDNADMKHE-UHFFFAOYSA-M |
Kanonische SMILES |
C1CC[S+](C1)CC2=CC=C(C=C2)C#N.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



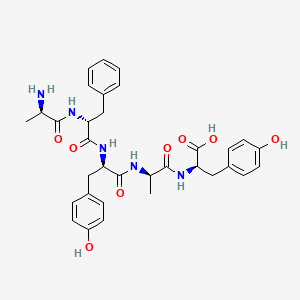
![5-[4-(Ethylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine](/img/structure/B12601961.png)
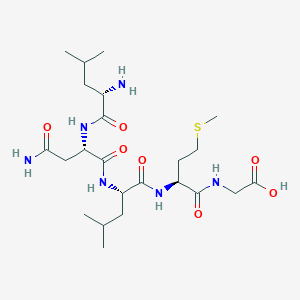

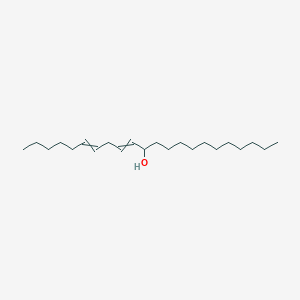

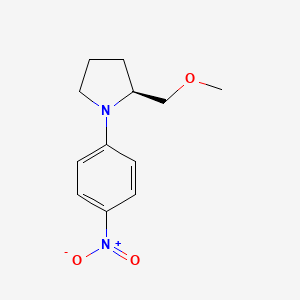
![3-[6-(2-Chlorobenzoyl)-2-oxo-1,3-benzothiazol-3(2H)-yl]propanenitrile](/img/structure/B12601991.png)
![3-[4-(Difluoromethyl)triazol-1-yl]benzonitrile](/img/structure/B12601999.png)
[2,4,6-tri(propan-2-yl)phenyl]phosphane](/img/structure/B12602001.png)
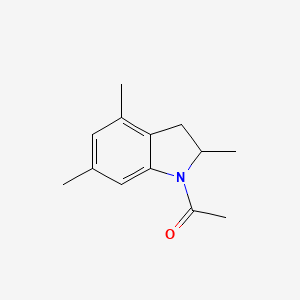
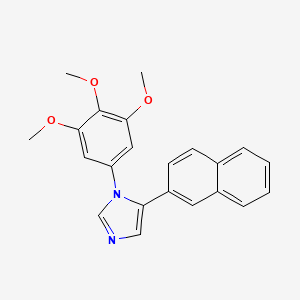
![Ethyl 4-[(2-formylphenyl)sulfanyl]-3-methylbut-2-enoate](/img/structure/B12602021.png)
